Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated example of substituted pyrazole chemistry, characterized by its complex molecular architecture and strategic functional group placement. The compound exists under multiple Chemical Abstracts Service registry numbers, with 1855889-77-8 being the primary identifier, though 1956379-36-4 appears as an alternative registry number in certain chemical databases. This multiplicity in registry numbers reflects the compound's recognition across different chemical classification systems and potentially different stereochemical or synthetic variants.
The molecular formula C₁₁H₁₅F₃N₂O₂ indicates a relatively compact yet functionally diverse structure with a molecular weight of precisely 264.24 daltons. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, describing the ethyl propanoate backbone linked to a substituted pyrazole ring system. The pyrazole ring bears two significant substituents: an ethyl group at the 5-position and a trifluoromethyl group at the 3-position, creating a substitution pattern that influences both the compound's physical properties and potential reactivity profiles.
The compound's structural representation through Simplified Molecular Input Line Entry System notation provides two validated formats: CC(N1N=C(C(F)(F)F)C=C1CC)C(OCC)=O and CCOC(=O)C(C)n1nc(C(F)(F)F)cc1CC. These notations encode the complete connectivity pattern, revealing the ester functionality connected to a chiral carbon center that bears the pyrazole substituent. The trifluoromethyl group's representation as C(F)(F)F emphasizes the unique electronic properties this substituent imparts to the overall molecular system.
The compound's molecular architecture demonstrates careful consideration of steric and electronic factors, with the ethyl substituent at the 5-position of the pyrazole ring providing steric bulk that may influence conformational preferences. Meanwhile, the trifluoromethyl group at the 3-position introduces significant electronegativity that affects the electron density distribution throughout the heterocyclic system. The propanoate ester linkage provides both synthetic accessibility and potential for further chemical modification, making this compound valuable as both a research target and synthetic intermediate.
Historical Development of Pyrazole Derivatives
The development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883 and established the foundational understanding of this heterocyclic system. Knorr's seminal contribution extended beyond mere nomenclature, as he was the first to discover the antipyretic properties of pyrazole derivatives in human subjects, fundamentally establishing the pharmaceutical relevance of this chemical class. His accidental synthesis of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) while attempting to prepare quinoline derivatives with antipyretic activity marked a watershed moment in medicinal chemistry, as the resulting compound exhibited analgesic, antipyretic, and antirheumatic properties that stimulated widespread interest in pyrazole chemistry.
The synthetic methodology for pyrazole construction received significant advancement through the work of German chemist Hans von Pechmann, who developed a classical synthesis method in 1898 utilizing acetylene and diazomethane as starting materials. This approach established fundamental principles for pyrazole ring formation that continue to influence modern synthetic strategies. The Pechmann method demonstrated the feasibility of constructing pyrazole rings through cycloaddition chemistry, providing a conceptual framework that would later inspire numerous variations and improvements in synthetic methodology.
The historical perception of pyrazoles underwent a dramatic shift in 1954 when Japanese researchers Kosuge and Okeda achieved the first isolation of naturally occurring pyrazole derivatives. Prior to their groundbreaking work, the scientific community believed that pyrazoles were exclusively synthetic entities with no natural counterparts. Their isolation of 3-n-nonylpyrazole from Houttuynia Cordata, a plant belonging to the Piperaceae family native to tropical Asia, revolutionized understanding of pyrazole distribution in nature. The compound demonstrated significant antimicrobial activity, establishing a direct connection between natural pyrazole structures and biological function. Subsequently, these researchers isolated levo-β-(1-pyrazolyl)alanine, an amino acid derivative, from watermelon seeds (Citrullus Vulgaris), further expanding the recognized scope of natural pyrazole chemistry.
The evolution of pyrazole chemistry has been marked by continuous expansion in both synthetic methodology and biological application. Contemporary pyrazole derivatives occupy prominent positions in medicinal chemistry, with numerous compounds serving as active pharmaceutical ingredients in leading medications. The pyrazole ring system appears as the core structural element in diverse therapeutic agents including Celebrex for anti-inflammatory applications, Sildenafil for erectile dysfunction treatment, Ionazlac for various therapeutic indications, Rimonabant for metabolic disorders, and Difenamizole for antimicrobial applications. This broad therapeutic utility reflects the inherent versatility of the pyrazole scaffold and its compatibility with diverse pharmacophoric requirements.
The contemporary understanding of pyrazole chemistry encompasses recognition of these heterocycles as privileged scaffolds in drug discovery, offering multiple vectors for structural modification and optimization. Modern synthetic approaches have expanded far beyond the classical methods, incorporating transition metal catalysis, fluorination chemistry, and advanced cyclization strategies. The development of compounds like this compound represents the culmination of this historical progression, combining established pyrazole chemistry with modern fluorination techniques to create structures with enhanced properties and potential applications.
Significance of Trifluoromethyl Substitution in Heterocyclic Chemistry
The incorporation of trifluoromethyl groups into heterocyclic systems represents one of the most significant developments in modern pharmaceutical and agrochemical chemistry, fundamentally altering the physicochemical and biological properties of target molecules. The trifluoromethyl substituent exerts profound effects on molecular behavior through multiple mechanisms, beginning with its exceptional ability to enhance metabolic stability due to the extraordinary strength of carbon-fluorine bonds and increased oxidative resistance. This enhanced stability translates directly into improved pharmacokinetic profiles for pharmaceutical applications, as trifluoromethylated compounds typically exhibit extended half-lives and reduced susceptibility to metabolic degradation pathways.
The electronic properties of the trifluoromethyl group contribute significantly to its utility in drug design applications. The high electronegativity of fluorine atoms creates a strongly electron-withdrawing environment that modulates the electronic density distribution throughout connected molecular systems. This electronic influence enhances binding selectivity at enzyme active sites, often resulting in improved affinity and specificity for target proteins. The trifluoromethyl moiety frequently occupies hydrophobic pockets within enzyme structures, capitalizing on its relatively high lipophilicity to establish favorable protein-ligand interactions. This lipophilic character simultaneously facilitates cellular membrane permeability, contributing to enhanced bioavailability in biological systems.
Contemporary pharmaceutical development programs universally explore fluorine-containing drug candidates, reflecting the transformative impact of fluorination on therapeutic efficacy. Representative examples demonstrate the broad applicability of trifluoromethyl substitution across diverse therapeutic areas. Efavirenz, a critical human immunodeficiency virus antiviral agent, incorporates a single trifluoromethyl group that proves essential for its therapeutic activity. Epothilone B analogues utilized in cancer treatment benefit from trifluoromethyl incorporation for enhanced stability and efficacy. Torcetrapib, developed by Pfizer as a potent cholesterol ester transfer protein inhibitor, contains three trifluoromethyl groups that collectively contribute to its pharmaceutical profile. Sitagliptin, marketed by Merck for type 2 diabetes treatment, combines three fluorine atoms with one trifluoromethyl group to achieve optimal therapeutic properties.
The synthetic chemistry of trifluoromethylated heterocycles has undergone rapid advancement, with numerous methodologies developed for introducing trifluoromethyl groups into diverse heterocyclic frameworks. Modern approaches encompass direct trifluoromethylation methods utilizing catalytic reactions, organometallic reagents, carbene chemistry, and hypervalent fluorine chemistry. The development of ionic nucleophilic and electrophilic trifluoromethylating agents has expanded synthetic accessibility, enabling researchers to incorporate trifluoromethyl groups under increasingly mild and selective conditions.
The construction of trifluoromethylated heterocycles through annulation strategies utilizing trifluoromethyl building blocks has emerged as a particularly powerful approach. This methodology enables the simultaneous formation of heterocyclic rings and introduction of trifluoromethyl substituents, streamlining synthetic routes and improving overall efficiency. The period from 2019 to the present has witnessed remarkable progress in these building block strategies, with numerous new methodologies reported for accessing diverse trifluoromethyl-containing heterocyclic systems.
The significance of trifluoromethyl substitution extends beyond individual molecular properties to encompass broader implications for chemical space exploration and drug discovery strategies. The unique combination of electronic, steric, and hydrophobic properties provided by trifluoromethyl groups enables access to previously unexplored regions of chemical space, potentially revealing new structure-activity relationships and therapeutic opportunities. In the context of this compound, the strategic placement of the trifluoromethyl group at the 3-position of the pyrazole ring exemplifies this approach, creating a molecular architecture that combines the established biological relevance of pyrazole scaffolds with the enhanced properties conferred by fluorination.
Properties
IUPAC Name |
ethyl 2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2/c1-4-8-6-9(11(12,13)14)15-16(8)7(3)10(17)18-5-2/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOGZAYVTFXAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C(C)C(=O)OCC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate typically involves the reaction of ethyl 2-bromo-2-(trifluoromethyl)propanoate with 5-ethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with pyrazole structures exhibit significant antimicrobial properties. Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate may be synthesized into derivatives that enhance these properties. For instance, studies have shown that similar pyrazole derivatives can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Pyrazoles are known to interact with various biological targets involved in cancer progression. Preliminary studies indicate that modifications of pyrazole compounds can lead to cytotoxic effects against cancer cell lines, suggesting that this compound could be explored further in anticancer drug development .
Anti-inflammatory Effects
Research into related pyrazole compounds has revealed anti-inflammatory effects, which could be attributed to their ability to inhibit specific pathways involved in inflammation. This compound may also exhibit similar properties, warranting further investigation into its potential as an anti-inflammatory agent.
Herbicidal Activity
The trifluoromethyl group is known to enhance the herbicidal properties of certain compounds. This compound could potentially be developed into a herbicide, targeting specific weeds while minimizing impact on crops. Research into similar structures has shown promising results in selective herbicide formulations .
Plant Growth Regulators
Compounds with a pyrazole backbone have been investigated for their roles as plant growth regulators. This compound may influence plant growth and development through hormonal pathways, offering a new avenue for agricultural enhancement .
Synthesis of Functional Materials
The unique chemical structure of this compound makes it suitable for the synthesis of functional materials such as polymers and coatings. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and chemical resistance .
Development of Sensors
Due to its electronic properties, this compound may be utilized in the development of sensors for detecting environmental pollutants or biological markers. The fluorinated groups can enhance sensitivity and selectivity in sensor applications .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antimicrobial Activity of Pyrazole Derivatives | Evaluation of various pyrazole compounds | Identified significant inhibition against multiple bacterial strains |
| Synthesis and Evaluation of Anticancer Agents | Development of new anticancer drugs | Demonstrated cytotoxic effects on cancer cell lines with pyrazole derivatives |
| Herbicidal Properties of Trifluoromethyl Compounds | Investigation into herbicide efficacy | Found effective weed control with minimal crop damage using trifluoromethyl-substituted compounds |
Mechanism of Action
The mechanism of action of Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives are widely studied for their diverse applications. Below is a comparative analysis of Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate with structurally related compounds:
Structural and Functional Group Comparisons
Key Research Findings
Agrochemical Potential: Trifluoromethyl-pyrazole derivatives are recurrent in pesticide patents (e.g., ), underscoring their role in pest resistance management .
Synthetic Versatility: Ethyl cyanoacetate and malononitrile (used in ) are versatile reagents for pyrazole functionalization, enabling diverse analogue libraries .
Structural Optimization : Cyclopropane fusion ( ) or thiophene hybridization ( ) can modulate bioactivity but may complicate scale-up .
Biological Activity
Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate, with the CAS number 1855889-77-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of pain management and as an inhibitor of specific enzymes. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.
The molecular formula of this compound is , with a molecular weight of 264.24 g/mol. The structure includes a pyrazole ring, which is significant for its biological activity.
This compound has been studied primarily for its role as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-1 and COX-2. The inhibition of these enzymes is crucial in the modulation of inflammatory processes and pain management.
Inhibition Potency
Research indicates that compounds with similar structures exhibit varying degrees of potency against COX enzymes. For example, related pyrazole derivatives have shown IC50 values in the low micromolar range for COX inhibition:
| Compound Name | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| Compound A | 0.32 µM | >1000 µM |
| Compound B | 0.18 µM | 0.047 µM |
| Ethyl Propanoate | TBD | TBD |
The exact IC50 values for this compound are yet to be fully characterized but are anticipated to be comparable to other pyrazole-based inhibitors based on structure–activity relationship (SAR) studies .
Case Study: Pain Management
A study published in MDPI highlighted the role of small organic molecules in pain management, indicating that pyrazole derivatives could serve as effective analgesics due to their selective inhibition of COX enzymes . The incorporation of trifluoromethyl groups has been shown to enhance the selectivity and potency of these compounds.
Research on SAR
Recent research focused on the synthesis and SAR of pyrazole-based compounds demonstrated that modifications at the 3 and 5 positions significantly affect inhibitory activity against meprin enzymes, which are involved in various physiological processes . This suggests that this compound may also exhibit similar modulating effects on other enzyme targets beyond COX.
Safety and Toxicology
While specific safety data for this compound is limited, general safety assessments for similar organofluorine compounds indicate potential risks associated with fluoride exposure . Further toxicological studies are warranted to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
